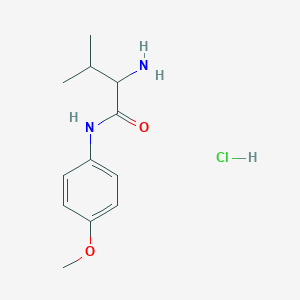
2-Amino-N-(4-methoxyphenyl)-3-methylbutanamide hydrochloride
説明
This usually involves identifying the compound’s chemical formula, molecular weight, and structure. It may also include information about the compound’s appearance (e.g., color, state of matter) and any distinctive odors.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reaction conditions, and the overall yield of the reaction.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include information about the compound’s reactivity, stability, and the products it forms during reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties. It may include information about the compound’s melting point, boiling point, solubility, and chemical stability.科学的研究の応用
Anticonvulsant and Pain-Attenuating Properties
Primary amino acid derivatives (PAADs), such as 2-amino-N-(4-methoxyphenyl)-3-methylbutanamide, have demonstrated pronounced activities in anticonvulsant models and neuropathic pain models. These compounds have shown superior anticonvulsant activities compared to some established drugs like phenobarbital (King et al., 2011).
Cancer Biomarker Studies
Compounds similar to 2-amino-N-(4-methoxyphenyl)-3-methylbutanamide have been synthesized for evaluating their potential as cancer biomarkers using positron emission tomography (PET) (Zheng et al., 2004).
Corrosion Inhibition
The derivative 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, related to 2-amino-N-(4-methoxyphenyl)-3-methylbutanamide, is effective in inhibiting acidic corrosion of mild steel. This compound has achieved high inhibition efficiency, indicating its potential in industrial applications (Bentiss et al., 2009).
Radiosynthesis for Medical Imaging
Derivatives of 2-amino-N-(4-methoxyphenyl)-3-methylbutanamide, such as CGS 27023A, have been used in radiosynthesis for small-animal PET studies, indicating their use in medical imaging and diagnosis (Wagner et al., 2009).
Component in AM-Toxins
2-amino-N-(4-methoxyphenyl)-3-methylbutanamide-related compounds, such as 2-amino-5-(p-methoxyphenyl)pentanoic acid, are components in AM-toxins, which are significant in the study of plant pathology and biochemistry (Shimohigashi et al., 1976).
Antibacterial Properties
Certain derivatives of 2-amino-N-(4-methoxyphenyl)-3-methylbutanamide have been explored for their antibacterial properties, contributing to the development of new antimicrobial agents (Zhi et al., 2005).
Photosensitizer for Cancer Treatment
Derivatives of 2-amino-N-(4-methoxyphenyl)-3-methylbutanamide have been studied as potential photosensitizers for cancer treatment in photodynamic therapy, showing promising results in terms of singlet oxygen quantum yield (Pişkin et al., 2020).
Cardiovascular Research
The compound has been used in studies related to coronary blood flow, especially in conditions of coronary sclerosis and acute myocardial ischemia, indicating its relevance in cardiovascular research (Saito et al., 1977).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound. It may include information about the compound’s toxicity, flammability, and any precautions that should be taken when handling it.
将来の方向性
This involves identifying areas where further research is needed. It may include suggestions for new experiments to conduct or new applications for the compound.
I hope this information is helpful! If you have any other questions, feel free to ask.
特性
IUPAC Name |
2-amino-N-(4-methoxyphenyl)-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-8(2)11(13)12(15)14-9-4-6-10(16-3)7-5-9;/h4-8,11H,13H2,1-3H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJSALFXNKEPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(4-methoxyphenyl)-3-methylbutanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



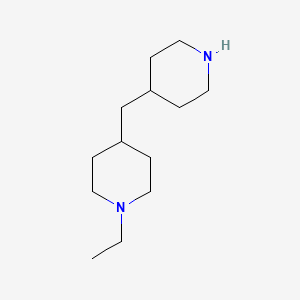
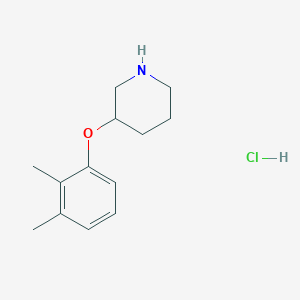
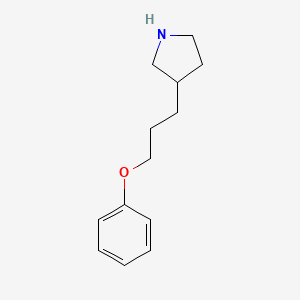
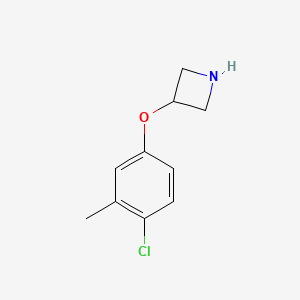
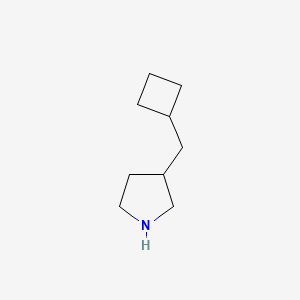
![3-[(4-Chloro-1-naphthyl)oxy]azetidine](/img/structure/B1440734.png)
![3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1440735.png)
![2-[(Diallylamino)methyl]-4-fluoroaniline](/img/structure/B1440736.png)
![2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1440737.png)
![3-[3-(Tert-butyl)phenoxy]azetidine](/img/structure/B1440740.png)
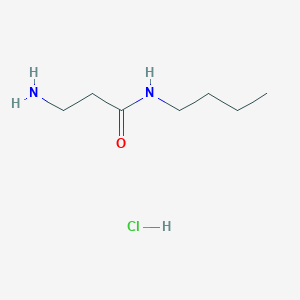
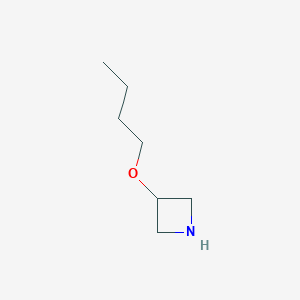
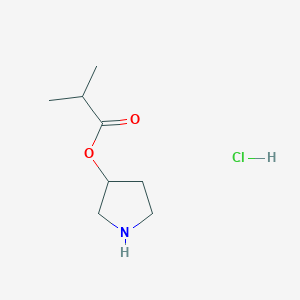
![3-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1440748.png)